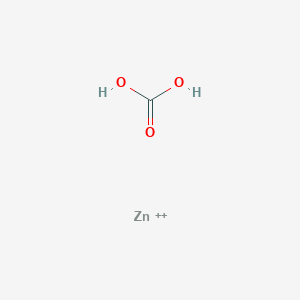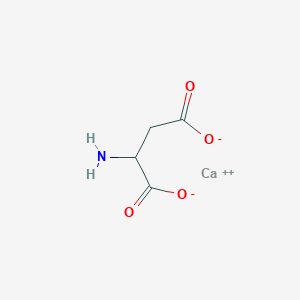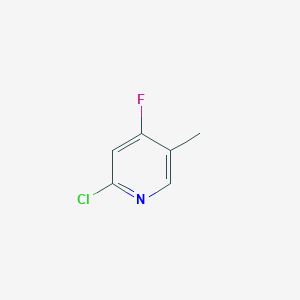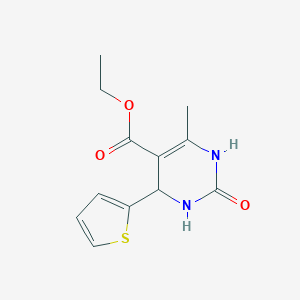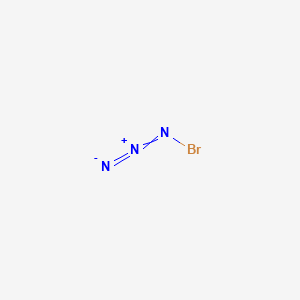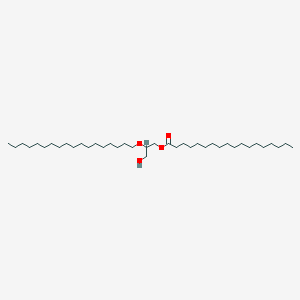
Batyl monostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Batyl monostearate is a lipid molecule that is derived from the oil of the marine animal, the Antarctic toothfish. It is a natural emulsifier that has been used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, it has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
Batyl monostearate functions as an emulsifier by reducing the surface tension between two immiscible liquids, allowing them to mix together. It also acts as a stabilizer by preventing the separation of two immiscible liquids after they have been mixed.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the solubility and bioavailability of poorly soluble drugs. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using batyl monostearate in lab experiments include its natural origin, low toxicity, and unique properties. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the study of batyl monostearate. These include the development of new drug delivery systems, the study of its potential use in cancer treatment, and the investigation of its anti-inflammatory and antioxidant properties. Additionally, further research is needed to explore the potential applications of this compound in the food and cosmetic industries.
Métodos De Síntesis
Batyl monostearate is extracted from the oil of the Antarctic toothfish. The oil is first subjected to a series of processes to remove impurities and other unwanted compounds. The purified oil is then treated with enzymes to break down the triglycerides into their constituent fatty acids and glycerol. The resulting mixture is then subjected to further purification steps to isolate the this compound.
Aplicaciones Científicas De Investigación
Batyl monostearate has been studied extensively for its potential applications in various fields. In the food industry, it has been used as an emulsifier and stabilizer in various food products, including ice cream, margarine, and salad dressings. In the cosmetic industry, it has been used in various skin care products due to its moisturizing and emulsifying properties. In the pharmaceutical industry, it has been studied for its potential use as a drug delivery system.
Propiedades
Número CAS |
13232-26-3 |
|---|---|
Fórmula molecular |
C39H78O4 |
Peso molecular |
611 g/mol |
Nombre IUPAC |
(3-hydroxy-2-octadecoxypropyl) octadecanoate |
InChI |
InChI=1S/C39H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-38(36-40)37-43-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,40H,3-37H2,1-2H3 |
Clave InChI |
VANDYJBJBDMJHQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(CO)COC(=O)CCCCCCCCCCCCCCCCC |
Sinónimos |
BATYL STEARATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)








